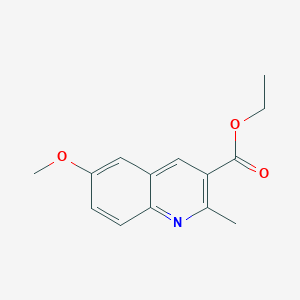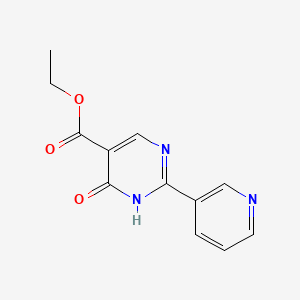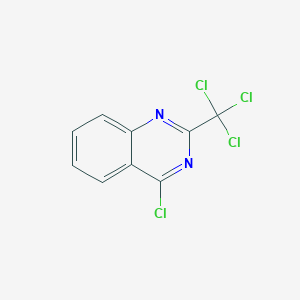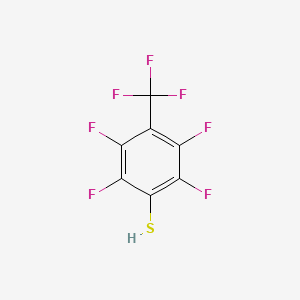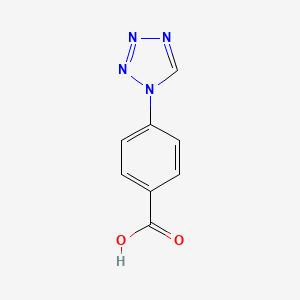![molecular formula C11H6F3NO3 B1298119 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione CAS No. 68255-58-3](/img/structure/B1298119.png)
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione” is a chemical compound with the molecular formula C11H6F3NO3 . It is a derivative of pyrrole, a five-membered aromatic heterocycle, with a trifluoromethoxy phenyl group attached at the 1-position and a dione group attached at the 2,5-positions .
Molecular Structure Analysis
The molecular structure of “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione” consists of a pyrrole ring attached to a phenyl ring via a trifluoromethoxy group . The InChI string representation of the molecule is InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-7(2-4-8)15-9(16)5-6-10(15)17/h1-6H .
Physical And Chemical Properties Analysis
The molecular weight of “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione” is 257.16 g/mol . It has a topological polar surface area of 46.6 Ų and a complexity of 366 . The compound has no hydrogen bond donors and six hydrogen bond acceptors .
Applications De Recherche Scientifique
Electrochromic Devices
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione: has been utilized in the development of electrochromic polymers. These polymers exhibit color changes when an electric potential is applied, making them suitable for applications like smart windows, auto-dimming mirrors, and energy storage devices. The trifluoromethoxy group in the compound contributes to the lowering of the HOMO and LUMO energy levels, which enhances the electrochromic behavior .
Organic Synthesis
This compound serves as a precursor in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Its structure allows for chain heterocyclization, a method used to build multi-ring systems that are prevalent in many pharmaceuticals .
Fluorescent Probes
The compound’s derivatives have been explored as fluorescent probes. These probes can detect biologically relevant molecules, serve as fluorescent dyes for cell imaging and tracking, and act as markers for protein detection.
Synthetic Intermediate
As a synthetic intermediate, 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione is involved in the preparation of various compounds. Its reactive sites enable it to participate in multiple steps of synthetic pathways, leading to diverse chemical entities.
Catalysis
In the field of catalysis, derivatives of this compound have been used to facilitate organic reactions. Their unique electronic properties imparted by the trifluoromethoxy group can influence the reactivity and selectivity of catalytic processes.
Orientations Futures
The future directions for research on “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione” could include exploring its potential applications in various fields such as pharmaceuticals, agrochemicals, and material sciences, given the importance of trifluoromethoxylated compounds in these areas . Further studies could also focus on developing efficient and scalable synthetic methods for this compound.
Propriétés
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-7(2-4-8)15-9(16)5-6-10(15)17/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYNUXQOTWCDOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350342 |
Source


|
| Record name | 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione | |
CAS RN |
68255-58-3 |
Source


|
| Record name | 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)
![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)




